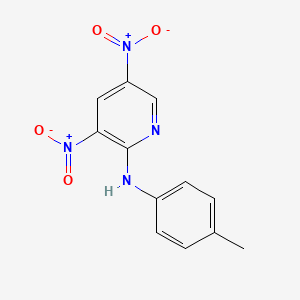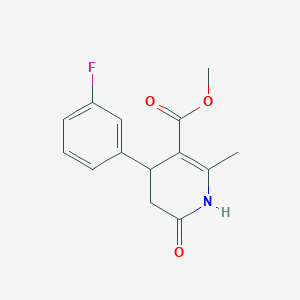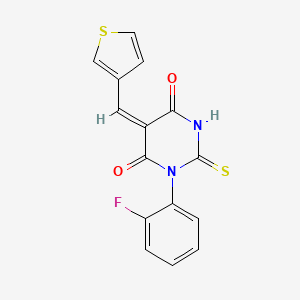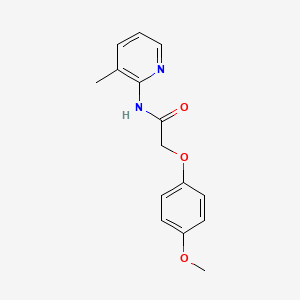
4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone is a chemical compound that belongs to the phthalazinone family. It is a highly potent and selective inhibitor of the enzyme phosphodiesterase 5 (PDE5). PDE5 is an enzyme that is responsible for the breakdown of cyclic guanosine monophosphate (cGMP), a signaling molecule that is involved in regulating blood flow. By inhibiting PDE5, 4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone increases the levels of cGMP in the body, leading to vasodilation and increased blood flow. This makes it a promising candidate for the treatment of various cardiovascular and pulmonary diseases.
Wirkmechanismus
The mechanism of action of 4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone involves the inhibition of 4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone, an enzyme that is responsible for the breakdown of cGMP. cGMP is a signaling molecule that is involved in regulating blood flow and smooth muscle relaxation. By inhibiting 4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone, 4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone increases the levels of cGMP in the body, leading to vasodilation and increased blood flow.
Biochemical and Physiological Effects:
4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone has been shown to have several biochemical and physiological effects. It has been found to increase the levels of cGMP in the body, leading to vasodilation and increased blood flow. It has also been shown to decrease pulmonary vascular resistance and improve right ventricular function in patients with PAH. Additionally, it has been found to have anti-inflammatory and anti-proliferative effects, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone is its high potency and selectivity for 4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone. This makes it a promising candidate for the treatment of various cardiovascular and pulmonary diseases. However, one of the limitations of 4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone is its relatively short half-life, which may limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for the research on 4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone. One area of interest is the development of new formulations and delivery methods that can improve its pharmacokinetic properties and increase its effectiveness. Another area of interest is the investigation of its potential therapeutic applications in other diseases, such as erectile dysfunction, heart failure, and chronic obstructive pulmonary disease. Additionally, there is a need for further research on the long-term safety and efficacy of 4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone in humans.
Synthesemethoden
The synthesis of 4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone involves a multi-step process that starts with the reaction of 4-ethylbenzoyl chloride with hydrazine hydrate to form 4-(4-ethylphenyl) hydrazinecarboxamide. This intermediate is then reacted with 2-methyl-2-nitropropane to form 4-(4-ethylphenyl)-2-methyl-5-nitro-6,7,8,9-tetrahydro-1(2H)-phthalazinone. Reduction of the nitro group with sodium dithionite in the presence of a catalyst, such as palladium on carbon, yields the final product.
Wissenschaftliche Forschungsanwendungen
4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of pulmonary arterial hypertension (PAH), a condition characterized by high blood pressure in the arteries that supply blood to the lungs. In a randomized, double-blind, placebo-controlled trial, 4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone was found to significantly improve exercise capacity and symptoms in patients with PAH.
Eigenschaften
IUPAC Name |
4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydrophthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-3-12-8-10-13(11-9-12)16-14-6-4-5-7-15(14)17(20)19(2)18-16/h8-11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLITKMICYXDQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4894857.png)
![2-(4-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4894858.png)
![N-(2-chlorophenyl)-3-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4894861.png)
![2-{[5-(2,4-difluorophenyl)-2-furyl]methylene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4894866.png)

![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(2-fluorophenyl)acetamide](/img/structure/B4894891.png)
![ethyl 4-{[phenyl(phenylthio)acetyl]amino}benzoate](/img/structure/B4894899.png)
![2-[2-(acetylamino)phenyl]-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B4894904.png)
![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4894921.png)

![diethyl {[(3,4-dimethylphenyl)amino]methylene}malonate](/img/structure/B4894934.png)


